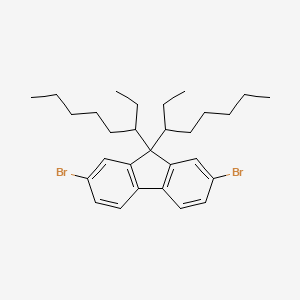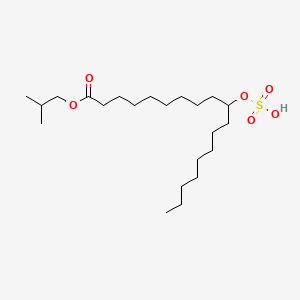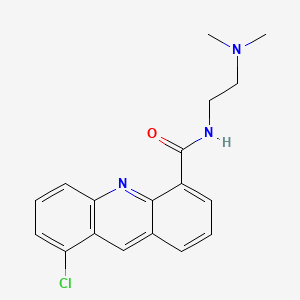
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- is a compound belonging to the family of acridine derivativesThis compound functions as a DNA intercalator, which means it can insert itself between the base pairs of DNA, disrupting the DNA structure and inhibiting the function of enzymes like topoisomerases that are essential for DNA replication and transcription .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- typically involves the following steps:
Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.
Chlorination: The acridine is chlorinated to introduce a chlorine atom at the 8th position.
Carboxylation: The chlorinated acridine is then subjected to carboxylation to form 8-chloroacridine-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying DNA interactions.
Biology: Employed in biochemical assays to study enzyme-DNA interactions.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation. By inserting itself between the base pairs of DNA, it disrupts the DNA structure and inhibits the function of topoisomerases I and II. These enzymes are essential for DNA replication and transcription. The inhibition of these enzymes leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with similar DNA intercalating properties.
9-aminoacridine: Known for its use as a fluorescent dye and DNA intercalator.
Amsacrine: An antitumor agent that also targets topoisomerase II.
Uniqueness
4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- is unique due to its specific substitution pattern, which enhances its DNA binding affinity and selectivity for topoisomerases. This makes it a promising candidate for further development as an antitumor agent .
Propiedades
Número CAS |
106626-83-9 |
|---|---|
Fórmula molecular |
C18H18ClN3O |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
8-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-22(2)10-9-20-18(23)13-6-3-5-12-11-14-15(19)7-4-8-16(14)21-17(12)13/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Clave InChI |
DFHHCTARHPXGSI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3Cl)N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


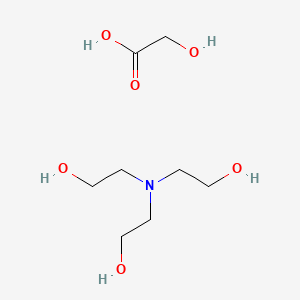
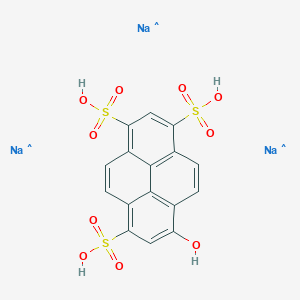
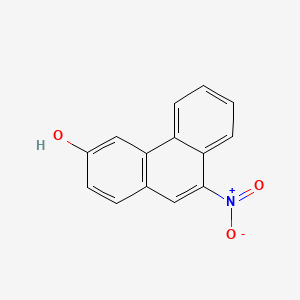


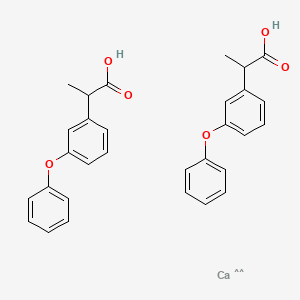
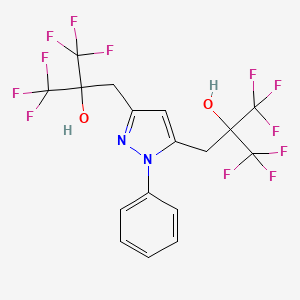


![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
